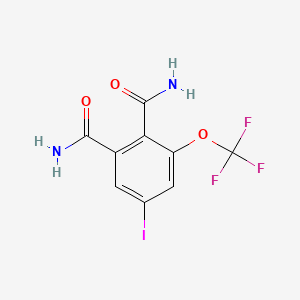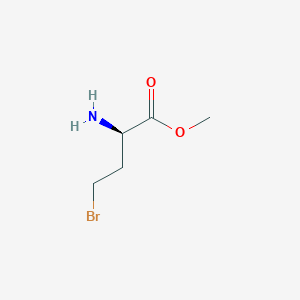
Methyl(R)-2-amino-4-bromobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl®-2-amino-4-bromobutyrate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group, an amino group, and a bromine atom attached to a butyrate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-4-bromobutyrate typically involves the bromination of a suitable precursor, followed by esterification and amination reactions. One common synthetic route is as follows:
Bromination: The starting material, such as butyric acid, is brominated using bromine (Br2) in the presence of a catalyst like iron (Fe) to yield 4-bromobutyric acid.
Esterification: The 4-bromobutyric acid is then esterified with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form Methyl 4-bromobutyrate.
Amination: Finally, the Methyl 4-bromobutyrate undergoes an amination reaction with ammonia (NH3) or an amine source to introduce the amino group, resulting in Methyl®-2-amino-4-bromobutyrate.
Industrial Production Methods
Industrial production of Methyl®-2-amino-4-bromobutyrate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Methyl®-2-amino-4-bromobutyrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding Methyl®-2-amino-4-butyrate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or thiol (SH-), to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of Methyl®-2-amino-4-butyrate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl®-2-amino-4-bromobutyrate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl®-2-amino-4-bromobutyrate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Methyl®-2-amino-4-bromobutyrate can be compared with other similar compounds, such as:
Methyl®-2-amino-4-chlorobutyrate: Similar structure but with a chlorine atom instead of bromine.
Methyl®-2-amino-4-fluorobutyrate: Similar structure but with a fluorine atom instead of bromine.
Methyl®-2-amino-4-iodobutyrate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Methyl®-2-amino-4-bromobutyrate imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs. This makes it a valuable compound for specific applications where such reactivity is desired.
Properties
Molecular Formula |
C5H10BrNO2 |
|---|---|
Molecular Weight |
196.04 g/mol |
IUPAC Name |
methyl (2R)-2-amino-4-bromobutanoate |
InChI |
InChI=1S/C5H10BrNO2/c1-9-5(8)4(7)2-3-6/h4H,2-3,7H2,1H3/t4-/m1/s1 |
InChI Key |
HKPGHQPOZUTBJI-SCSAIBSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CCBr)N |
Canonical SMILES |
COC(=O)C(CCBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


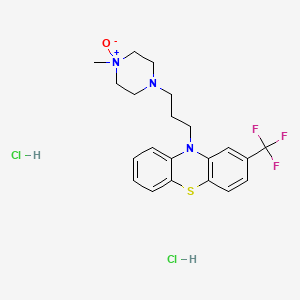
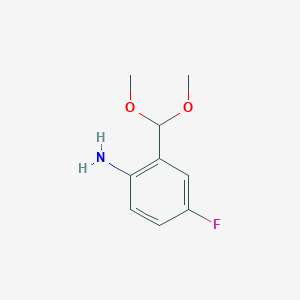
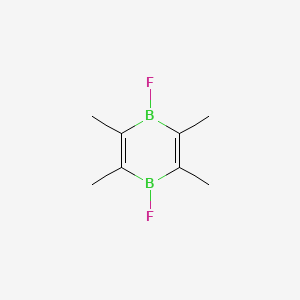
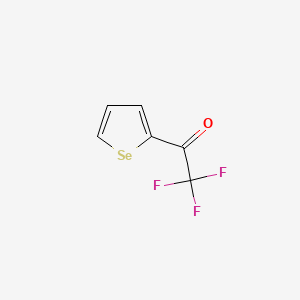
![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)
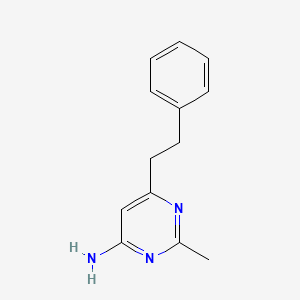

![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
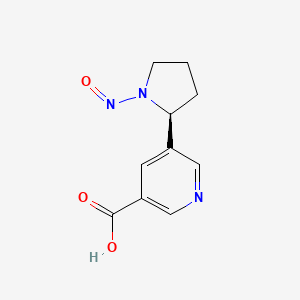
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
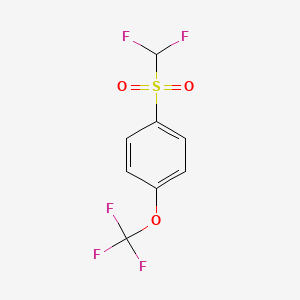
![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)
